Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a complex organic compound that has garnered attention in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds, such as 2,7-naphthyridines derivatives, have been studied for their biological properties . These compounds have shown a broad spectrum of biological activities, including antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic effects .
Mode of Action
It’s worth noting that similar compounds have shown to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Related compounds have been found to impact a variety of biological pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have shown antimicrobial activity against a variety of bacterial and fungal strains, and some of these compounds have shown anticancer activity in liver and cells of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrano product. This intermediate is then reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but scaled up with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Morpholino-Thieno[2,3-c][2,7]Naphthyridines
Uniqueness
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-3-15-13(9-11)19-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSGRZWOHAKFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.